2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
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Overview
Description
Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-fluorobenzaldehyde, followed by a series of cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
- Cyclopentyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
What sets Cyclopentyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain biological targets and improve its stability.
Properties
CAS No. |
5803-68-9 |
---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2 |
InChI Key |
VUPFABAOUOUMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
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